Ticarcilloic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S2/c1-15(2)9(14(23)24)17-11(26-15)8(13(21)22)16-10(18)7(12(19)20)6-3-4-25-5-6/h3-5,7-9,11,17H,1-2H3,(H,16,18)(H,19,20)(H,21,22)(H,23,24)/t7-,8+,9+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUCLBJOZAEFL-UYAYMFIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CSC=C2)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CSC=C2)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67392-88-5 | |
| Record name | Ticarcilloic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TICARCILLOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6CP1X10G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Degradation Mechanisms of Ticarcilloic Acid
Enzymatic Hydrolysis Pathways Leading to Ticarcilloic Acid Formation
The most significant pathway for the formation of this compound is through enzymatic hydrolysis, primarily mediated by a class of enzymes known as β-lactamases.
Ticarcillin (B1683155), like other penicillin-based antibiotics, is susceptible to degradation by β-lactamase enzymes produced by many resistant bacteria. hres.cadrugbank.comcephamls.com These enzymes catalyze the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring, which is the core structural feature responsible for the antibiotic's activity. researchgate.netmdpi.com This hydrolysis results in the formation of this compound, an inactive penicilloic acid derivative that lacks bactericidal activity. researchgate.netmdpi.com
β-lactamases are broadly classified into four molecular classes (A, B, C, and D). hres.ca Ticarcillin is vulnerable to hydrolysis by many of these enzymes, particularly the common plasmid-mediated TEM and SHV types (Class A) and chromosomal Class C (AmpC) enzymes. nih.gov To counteract this, ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid. hres.cafda.gov Clavulanic acid is structurally similar to penicillins and acts as an irreversible inhibitor, binding to and inactivating many β-lactamase enzymes, thereby protecting ticarcillin from degradation. hres.canih.govfda.gov
The efficiency of β-lactamase-mediated hydrolysis of ticarcillin can be described by standard enzyme kinetics. These reactions typically follow a two-step mechanism involving acylation and deacylation of a serine residue in the enzyme's active site. plos.org The key kinetic parameters are the Michaelis constant (K_m), which indicates the enzyme's affinity for the substrate, and the maximal rate of reaction (V_max) or the catalytic rate constant (k_cat). redemc.net
Studies on specific β-lactamases have shown that ticarcillin can be a substrate, although the efficiency varies. For instance, a novel β-lactamase isolated from Klebsiella pneumoniae was found to hydrolyze ticarcillin slowly. researchgate.net This particular enzyme exhibited a poor affinity for ticarcillin, which is indicated by a high K_m value. researchgate.net
| Enzyme | Substrate | Relative V_max (%) | K_m (μM) |
| K. pneumoniae 175a β-Lactamase | Ticarcillin | Slow Hydrolysis | High |
| K. pneumoniae 175a β-Lactamase | Amoxycillin | ~200 | - |
| TEM-1 β-Lactamase | Amoxycillin | 84 | - |
| Relative to Benzylpenicillin (100%) | |||
| Source: researchgate.net |
While detailed thermodynamic data (e.g., Gibbs free energy (ΔG), enthalpy (ΔH)) for the specific enzymatic conversion of ticarcillin to this compound are not extensively documented in publicly available literature, the hydrolysis of the strained β-lactam ring is a thermodynamically favorable process. The analysis of biodegradation pathways for other compounds has shown that thermodynamic feasibility is a key metric in evaluating potential metabolic routes. nih.gov
Abiotic Degradation Mechanisms
Ticarcillin can also degrade into this compound and other products through non-enzymatic chemical reactions, influenced by environmental factors such as water, pH, light, and oxidizing agents.
Ticarcillin is unstable in aqueous solutions, where it is susceptible to hydrolysis. The primary site of this hydrolytic attack is the β-lactam ring. The stability of ticarcillin in solution is dependent on factors like temperature and pH. longdom.org For example, reconstituted solutions of ticarcillin show a significant loss of potency over time, even under refrigeration. dtic.mil One study found that ticarcillin solutions lost 10% of their concentration in 4 days at room temperature and in 6 days when refrigerated. dtic.mil Another degradation pathway that has been noted for ticarcillin is β-keto decarboxylation, which can occur in solid forms of the antibiotic. ijrpp.comresearchgate.net
Table: Stability of Ticarcillin in Solution
| Storage Condition | Stability Period | Concentration Loss |
|---|---|---|
| Room Temperature | 4 days | 10% |
| Refrigeration | 6 days | 10% |
| Room Temperature | 6-8 hours | Significant degradation |
| Refrigeration (4°C) | 72 hours | Stable |
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of many pharmaceutical compounds, a process known as photolysis or photodegradation. jyoungpharm.orgscience.gov This process is a standard component of forced degradation studies in drug development to establish a compound's stability profile. medcraveonline.com While it is known that some β-lactam antibiotics are susceptible to photolytic degradation, specific studies detailing the photolytic pathways for ticarcillin leading to this compound are limited. cjhp-online.ca The degradation process under photolytic conditions can involve the cleavage of chemical bonds and the formation of various photoproducts. ntu.edu.sg
Oxidation is another significant chemical degradation pathway for pharmaceuticals. ijrpp.comresearchgate.net These reactions can be complex and are often initiated by exposure to oxygen, transition metal ions, or radical species. researchgate.net Forced degradation studies for pharmaceuticals routinely test for susceptibility to oxidation. science.govmedcraveonline.com
Research on the degradation of ticarcillin via subcritical water oxidation (SWO) in the presence of hydrogen peroxide has demonstrated its susceptibility to oxidative transformation. tandfonline.comnih.gov This process was effective in mineralizing the antibiotic, achieving up to 94.35% removal of ticarcillin from an aqueous solution. tandfonline.comnih.gov While this confirms that ticarcillin can be broken down by powerful oxidative methods, the specific intermediate products, including whether this compound is formed under these conditions, were not identified. The reaction is believed to proceed through the action of highly reactive species like hydroxyl radicals. acs.org
Table: Degradation of Ticarcillin by Subcritical Water Oxidation
| Parameter | Temperature (°C) | H₂O₂ Conc. (mM) | Time (min) | % Removal |
|---|---|---|---|---|
| Ticarcillin | 175 | 30 | 45 | 94.35 |
| Total Organic Carbon | 175 | 30 | 45 | 81.99 |
| Chemical Oxygen Demand | 175 | 30 | 45 | 79.65 |
Microbial Biotransformation and Biodegradation Processes
The journey of this compound's formation and degradation is intrinsically linked to the microbial metabolism of its precursor, the antibiotic ticarcillin. Ticarcillin, a carboxypenicillin, is susceptible to degradation by bacteria, a process that renders the antibiotic inactive. drugbank.comwikidoc.org This initial and pivotal step is the hydrolysis of the β-lactam ring in ticarcillin, which results in the formation of the biologically inactive this compound. This process is a key bacterial resistance mechanism. Once formed, this compound can be further broken down by microbial enzymatic systems into simpler molecules.
Identification of Microbial Strains Involved in Degradation
A wide array of bacterial strains, particularly those possessing β-lactamase enzymes, are implicated in the degradation of ticarcillin and, by extension, the formation and degradation of this compound. These enzymes are the primary mechanism by which bacteria develop resistance to β-lactam antibiotics. wikidoc.orgfda.gov
Numerous studies have identified specific genera and species capable of this biotransformation. The bacteria involved are diverse, spanning both Gram-negative and Gram-positive species. Key strains known to produce β-lactamases effective against ticarcillin include:
Pseudomonas aeruginosa : This species is a notable target of ticarcillin and frequently develops resistance through the production of a chromosomally encoded AmpC β-lactamase (PDC). wikidoc.orgnih.gov
Enterobacteriaceae family : This large family includes several species known for producing β-lactamases. nih.gov
Escherichia coli wikidoc.orgnih.gov
Klebsiella-Enterobacter-Serratia (KES group) nih.gov
Proteus species (P. mirabilis, P. penneri, P. vulgaris) wikidoc.orgfda.govnih.gov
Citrobacter species wikidoc.org
Staphylococcus aureus (β-lactamase producing strains) wikidoc.org
Haemophilus influenzae (β-lactamase producing strains) wikidoc.orgnih.gov
Xanthomonas maltophilia (now Stenotrophomonas maltophilia) fda.govnih.gov
Acinetobacter species nih.gov
A significant portion of clinical isolates, over 80% in one study, have been shown to be β-lactamase producers, highlighting the widespread nature of ticarcillin degradation capability among bacteria. nih.gov
Table 1: Microbial Strains Implicated in Ticarcillin Degradation
| Bacterial Genus/Species | Key Characteristics/Notes | References |
|---|---|---|
| Pseudomonas aeruginosa | Produces chromosomally encoded AmpC (PDC) β-lactamases. | wikidoc.orgnih.govnih.gov |
| Escherichia coli | Common Enterobacteriaceae with β-lactamase production. | wikidoc.orgnih.gov |
| Klebsiella-Enterobacter-Serratia (KES) | Group of Enterobacteriaceae known for resistance. | wikidoc.orgnih.gov |
| Proteus spp. | Includes multiple species capable of degrading ticarcillin. | wikidoc.orgfda.govnih.gov |
| Staphylococcus aureus | Gram-positive species with β-lactamase-producing strains. | wikidoc.org |
| Stenotrophomonas maltophilia | Previously known as Xanthomonas maltophilia. | fda.govnih.gov |
| Acinetobacter spp. | Clinically relevant non-fermenting bacteria. | nih.gov |
| Haemophilus spp. | Includes β-lactamase producing strains. | nih.gov |
Elucidation of Biodegradation Metabolites and Intermediates
The biodegradation pathway of ticarcillin begins with its conversion to this compound via the opening of the β-lactam ring. Following this initial step, the resulting molecule undergoes further enzymatic breakdown. Recent analytical studies have successfully identified subsequent degradation products, providing insight into the metabolic fate of the molecule.
The primary metabolites identified from the degradation of ticarcillin are isomers of thiophene (B33073) acetic acid (TAA). nih.gov
Thiophene-2-Acetic Acid (T2AA) : A confirmed degradation product of ticarcillin. nih.gov
Thiophene-3-Acetic Acid (T3AA) : This isomer is also a key metabolite, postulated based on the chemical structure of the parent ticarcillin molecule, which contains a thiophene-3-yl group. nih.govresearchgate.net
Research using liquid chromatography-mass spectrometry (LC-MS/MS) has tracked the degradation of ticarcillin over time, showing a corresponding increase in the concentrations of T2AA and T3AA, with a peak concentration of these metabolites observed around day 14 of the experiment. nih.gov While T2AA and T3AA are the most clearly elucidated downstream metabolites, it is plausible that other intermediates are formed. For instance, the degradation of other penicillins can yield products like 6-aminopenicillanic acid (6-APA), though this has not been explicitly confirmed for ticarcillin. nih.gov
Table 2: Identified Metabolites in Ticarcillin Biodegradation
| Metabolite/Intermediate | Description | References |
|---|---|---|
| This compound | Initial product from the hydrolysis of ticarcillin's β-lactam ring. It is an inactive form. | wikidoc.org |
| Thiophene-2-Acetic Acid (T2AA) | A terminal degradation product identified via LC-MS/MS. | nih.gov |
| Thiophene-3-Acetic Acid (T3AA) | An isomeric degradation product, also confirmed via LC-MS/MS. | nih.govresearchgate.net |
Enzymatic Systems Implicated in Microbial Degradation
The enzymatic systems responsible for the degradation of ticarcillin are central to microbial resistance. The process is initiated by a specific class of enzymes that target the core structural feature of all penicillin antibiotics.
β-Lactamases : This superfamily of enzymes is the primary agent of ticarcillin degradation. drugbank.comwikidoc.orgpatsnap.com They function as hydrolases, specifically targeting and cleaving the amide bond within the four-membered β-lactam ring. patsnap.com This single enzymatic reaction neutralizes the antibiotic's bactericidal activity. wikidoc.orgpatsnap.com
Bacteria produce a vast diversity of β-lactamases, which are categorized into different classes (e.g., Class A, C, and D).
Many of these enzymes are plasmid-mediated, which allows for their transfer between different bacterial species, spreading resistance. wikidoc.orgfda.gov
Pseudomonas aeruginosa produces a potent chromosomally-encoded Class C β-lactamase (AmpC) that effectively degrades ticarcillin. nih.gov
The initial cleavage of the β-lactam ring by β-lactamases forms this compound. The subsequent breakdown of this compound into smaller metabolites like T2AA and T3AA would require additional enzymatic machinery, likely involving various hydrolases and oxidoreductases to dismantle the remaining acyclic structure. However, the specific enzymes involved in these downstream steps have not been fully characterized in the available research.
Table 3: Enzymatic Systems in Ticarcillin Degradation
| Enzyme Class | Specific Enzyme Example | Role in Degradation | References |
|---|---|---|---|
| β-Lactamases | Plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1) | Hydrolyze the amide bond in the β-lactam ring of ticarcillin, forming this compound. This is the initial inactivation step. | wikidoc.orgfda.gov |
| AmpC β-lactamase (chromosomal) | nih.gov | ||
| Hydrolases / Oxidoreductases (Hypothesized) | Not specified | Presumed to be involved in the further breakdown of the this compound structure into smaller metabolites like T2AA and T3AA. |
Compound Reference Table
Advanced Spectroscopic and Structural Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure of molecules in solution and the solid state. While specific, in-depth NMR studies exclusively focused on ticarcilloic acid are not extensively documented in publicly available research, the principles of NMR analysis applied to related β-lactam compounds and their degradation products, such as penicilloic acids, provide a strong framework for its characterization. upv.esresearchgate.net The analysis of ticarcillin (B1683155) itself by proton and carbon NMR serves as a foundational reference. researchgate.net
High-resolution, multidimensional NMR techniques are indispensable for resolving complex spectral overlaps and establishing through-bond and through-space correlations, which are essential for unambiguous stereochemical and conformational assignments.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound.
COSY spectra would reveal ¹H-¹H spin-spin coupling networks, helping to identify adjacent protons within the molecule's framework, such as those on the thiazolidine (B150603) ring.
HSQC spectra would correlate directly bonded ¹H and ¹³C atoms, providing a clear map of the carbon skeleton.
HMBC spectra would show correlations between protons and carbons separated by two or three bonds, which is critical for piecing together the entire molecular structure and confirming the connectivity of the opened β-lactam ring and the side chain. mdpi.com
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are key for conformational analysis, as they identify protons that are close in space, regardless of whether they are connected by chemical bonds. This would allow researchers to determine the relative orientation of different parts of the molecule, such as the stereochemistry at C5 after the hydrolysis of the β-lactam ring. researchgate.net
Solid-State NMR (ssNMR) : In cases where this compound is crystalline or amorphous, ssNMR can provide structural information that is inaccessible in solution. It can reveal details about polymorphism, molecular packing, and local conformation within a solid matrix.
A study on the binding of (5S)-penicilloic acid to penicillin-binding protein 3 confirmed its formation and complex structure through solution NMR studies, highlighting the utility of this technique for related molecules. researchgate.net
Isotopic labeling, where atoms like ¹³C, ¹⁵N, or ²H (deuterium) are incorporated into the molecule, is a powerful tool used in conjunction with NMR and Mass Spectrometry to trace reaction pathways and degradation mechanisms. While specific studies on this compound using this strategy are not prominent, the approach is well-established in metabolic and degradation studies. oup.com
For this compound, this could involve:
Synthesizing ticarcillin with a ¹³C-labeled carbonyl group in the β-lactam ring. Following the hydrolysis to this compound, the fate of this specific carbon could be tracked by ¹³C NMR, confirming the ring-opening mechanism.
Using deuterated water (D₂O) as the solvent for degradation studies. The incorporation of deuterium (B1214612) into the newly formed carboxylic acid and amine groups of this compound could be monitored by ¹H and ²H NMR, providing direct evidence of the hydrolysis process.
Mass Spectrometry (MS) for Structural Elucidation of Transformation Products
Mass spectrometry is a primary analytical technique for identifying and structurally characterizing drug degradation products due to its high sensitivity and specificity. shimadzu.com It is frequently coupled with liquid chromatography (LC) to separate complex mixtures before analysis. longdom.orgnih.gov
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. solvias.commdpi.com This is crucial for identifying unknown degradation products. In studies of ticarcillin degradation, HRMS has been used to characterize the various products formed under different conditions. longdom.org For instance, a degradation product of ticarcillin, a penicilloic ethanolate (B101781) ester, was identified with a protonated ion at an m/z of 431.0569, corresponding to the elemental formula C₁₇H₂₃N₂O₇S₂⁺. researchgate.net
Table 1: Example HRMS Data for Ticarcillin Degradation Products
| Compound/Product | Proposed Elemental Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| Ticarcillin | C₁₅H₁₇N₂O₆S₂⁺ | 385.0528 | 385.15 |
| Penicilloic Ethanolate Ester | C₁₇H₂₃N₂O₇S₂⁺ | 431.0569 | 431.0569 |
| Thiophene-2-Acetic Acid | C₆H₅O₂S⁻ | 141.0016 | 141.25 |
| Thiophene-3-Acetic Acid | C₆H₅O₂S⁻ | 141.0016 | - |
This table is illustrative and compiles data from various studies on ticarcillin degradation. longdom.orgresearchgate.netnih.gov
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion) and fragmenting it to produce a spectrum of product ions. escholarship.org The resulting fragmentation pattern provides a structural fingerprint of the molecule, allowing for detailed structural elucidation. The fragmentation pathways of ticarcillin and its degradation products have been investigated to confirm their structures. researchgate.netnih.gov For example, the MS/MS spectrum of ticarcillin shows characteristic product ions at m/z 160.05, 114.05, and 225.95. nih.gov The fragmentation of a degradation product can be compared to that of the parent drug to pinpoint the site of chemical modification. researchgate.net
Table 2: Key MS/MS Transitions for Ticarcillin and a Degradation Product
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
|---|---|---|
| Ticarcillin | 385.15 | 225.95, 160.05, 114.05 |
| Thiophene-2-Acetic Acid | 141.25 | 97.05, 77.00, 45.00 |
Data sourced from a study on ticarcillin degradation product analysis. nih.gov
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within a sample. mdpi.comfrontiersin.org These methods are complementary and can be powerful tools for characterizing the structural changes that occur when ticarcillin degrades to this compound.
FT-IR Spectroscopy : The hydrolysis of the four-membered β-lactam ring in ticarcillin to form this compound would result in significant and easily detectable changes in the FT-IR spectrum.
The characteristic, high-frequency carbonyl (C=O) stretching band of the strained β-lactam ring (typically around 1760 cm⁻¹) would disappear. mdpi.com
New bands corresponding to a carboxylic acid would appear, including a C=O stretch (around 1700-1725 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).
Changes in the amide region (Amide I and Amide II bands) would also be expected due to the formation of the new secondary amine and the altered chemical environment of the side chain amide. mdpi.comresearchgate.net
Raman Spectroscopy : Raman spectroscopy can also detect these changes. It is particularly sensitive to non-polar bonds and symmetric vibrations. The disulfide (S-S) bond, if present in any degradation dimers, and the aromatic thiophene (B33073) ring of the side chain would produce strong Raman signals, making it a useful tool for analyzing the integrity of the side chain during degradation. mdpi.com
Table 3: Expected Vibrational Frequency Shifts in the Degradation of Ticarcillin to this compound
| Functional Group | Ticarcillin (Parent) | This compound (Product) | Spectroscopic Technique |
|---|---|---|---|
| β-Lactam Carbonyl | ~1760 cm⁻¹ (strong) | Absent | FT-IR |
| Carboxylic Acid C=O | Absent | ~1700-1725 cm⁻¹ | FT-IR |
| Carboxylic Acid O-H | Absent | ~2500-3300 cm⁻¹ (broad) | FT-IR |
| Thiophene Ring | Characteristic peaks | Peaks may shift slightly | FT-IR, Raman |
This table is based on general principles of vibrational spectroscopy applied to β-lactam antibiotics. mdpi.comresearchgate.net
Probing Functional Group Interactions and Hydrogen Bonding Networks
Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for examining the intricate network of intermolecular and intramolecular interactions within this compound. These methods probe the vibrational modes of molecules, which are sensitive to the chemical environment, bonding, and molecular associations.
The structure of this compound features two carboxylic acid groups, a phenyl ring, and a thioether linkage. The carboxylic acid groups are primary sites for strong hydrogen bonding. In the solid state, carboxylic acids typically form dimers or polymeric chains through hydrogen bonds between the hydroxyl (O-H) and carbonyl (C=O) groups. ias.ac.inlibretexts.org This association significantly influences the vibrational frequencies.
FTIR Spectroscopy : In the FTIR spectrum of this compound, the O-H stretching vibration of the carboxylic acid group is expected to appear as a very broad absorption band in the 2500–3300 cm⁻¹ region, which is characteristic of hydrogen-bonded dimers. scribd.com The carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding. While a free carbonyl group in acids appears around 1760 cm⁻¹, dimerization lowers this frequency to approximately 1680-1710 cm⁻¹. scribd.comspectroscopyonline.com Other key functional groups, such as the C-O stretch of the acid and the vibrations associated with the phenyl ring, would also provide structural information. ijcmas.com
Raman Spectroscopy : Raman spectroscopy, being complementary to FTIR, is particularly effective for studying non-polar bonds. mdpi.com The C-H stretching region (2800-3100 cm⁻¹) can provide information on the aliphatic and aromatic moieties of the molecule. nih.gov The C=O stretching band in the Raman spectrum is typically weaker than in the IR spectrum but can confirm the presence of hydrogen-bonded structures. ias.ac.in The disulfide (S-S) bond, if present through oxidation, would yield a characteristic Raman signal around 500-550 cm⁻¹, while the C-S stretch provides information about the thioether group.
The analysis of these spectra allows for the detailed characterization of the hydrogen-bonding network, which dictates the molecule's packing in the solid state and influences its physical properties. uni-bayreuth.de
Table 1: Expected Infrared (FTIR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, indicative of strong hydrogen bonding. scribd.com |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Lower frequency due to hydrogen-bonded dimer formation. scribd.comspectroscopyonline.com |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple bands expected. |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Coupled with O-H in-plane bending. |
| Phenyl Group | C-H out-of-plane bend | 690 - 900 | Pattern depends on substitution. |
Electronic Spectroscopy for Understanding Electronic Structure and Interactions (UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. msu.edu This technique is primarily used to study molecules containing chromophores, which are functional groups with π-electrons or non-bonding valence electrons. ijnrd.orguu.nl
The primary chromophore in this compound is the phenyl ring attached to the main carbon chain. Aromatic compounds exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions. up.ac.za
π → π Transitions*: The benzene (B151609) ring in this compound is expected to produce two main absorption bands. A strong primary band (E-band) is anticipated below 200 nm, and a weaker secondary band (B-band) is expected around 254-260 nm. up.ac.za The substitution on the phenyl ring can cause a bathochromic shift (red shift) to longer wavelengths and an increase in molar absorptivity.
n → π Transitions: The carbonyl groups of the dicarboxylic acid also possess non-bonding electrons (n-electrons) that can be excited. The n → π transitions of carboxylic acids are typically weak (low molar absorptivity) and can be observed as a shoulder or a separate band at longer wavelengths, often around 200-220 nm, but are frequently obscured by the much stronger π → π* absorptions. msu.edu
Solvent polarity can influence the position of these absorption maxima. Increasing solvent polarity generally causes a red shift for π → π* transitions and a blue shift (hypsochromic shift) for n → π* transitions. tanta.edu.eg Studying these shifts can provide information about the nature of the electronic transitions and the interactions between the solute and solvent molecules.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| Phenyl Ring | π → π* (Primary, E-band) | ~180-200 | High (>8,000) |
| Phenyl Ring | π → π* (Secondary, B-band) | ~254-265 | Moderate (~200-800) up.ac.za |
| Carboxyl Group | n → π* | ~200-220 | Low (<100) msu.edu |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. cam.ac.uk For pharmaceutical-related compounds like this compound, which are often obtained as polycrystalline powders, X-ray powder diffraction (XRPD) is a crucial tool. units.it
XRPD provides a unique "fingerprint" for a specific crystalline phase. This is vital for identifying and distinguishing between different solid forms, such as polymorphs, solvates, or hydrates. units.it Polymorphs of a substance can have different crystal structures, leading to variations in physical properties like solubility and stability.
If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would yield precise data on:
Unit cell dimensions : The size and shape of the basic repeating unit of the crystal.
Space group symmetry : The symmetry elements present in the crystal lattice.
Atomic coordinates : The precise position of every atom within the unit cell.
Bond lengths and angles : Accurate measurements of the molecular geometry.
Intermolecular interactions : A detailed map of the hydrogen-bonding network and other non-covalent interactions that dictate the crystal packing. researchgate.net
In the absence of a single crystal, modern structure determination from powder diffraction (SDPD) methods can be employed. These techniques use high-resolution XRPD data to solve and refine the crystal structure, often aided by computational modeling. mdpi.comcardiff.ac.uk
Advanced Characterization Techniques (e.g., XANES, XPS, Fluorescence Spectroscopy)
Beyond the core techniques, a range of other advanced spectroscopic methods can provide further specialized information about the electronic and surface properties of this compound.
X-ray Absorption Near-Edge Structure (XANES) : XANES, a type of X-ray absorption spectroscopy, is element-specific and highly sensitive to the oxidation state and local coordination environment of the absorbing atom. measurlabs.com For this compound, S K-edge XANES could be used to probe the chemical state of the sulfur atom, confirming it is a thioether and distinguishing it from oxidized forms like sulfoxides or sulfones. nih.gov If this compound were to form a salt or complex with a metal ion, XANES at the metal's absorption edge would provide detailed information on the metal's oxidation state and coordination geometry. rsc.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. ntu.edu.twrsc.org An XPS survey scan of a solid this compound sample would detect signals for carbon (C 1s), oxygen (O 1s), and sulfur (S 2p). High-resolution scans of these peaks would reveal distinct chemical states. For instance, the C 1s spectrum could be deconvoluted into components representing C-C/C-H in the phenyl ring, C-S, and O-C=O from the carboxylic acid groups. unimi.it Similarly, the O 1s signal could distinguish between the carbonyl (C=O) and hydroxyl (C-OH) oxygens. nih.gov This makes XPS a powerful tool for verifying surface purity and identifying surface functional groups.
Fluorescence Spectroscopy : Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. jasco-global.com The technique is known for its high sensitivity and selectivity. nih.gov Molecules with aromatic rings or extended conjugated π-systems can exhibit fluorescence. The phenyl group in this compound may allow it to fluoresce upon excitation with UV light. The emission spectrum's shape and wavelength maximum are sensitive to the molecule's local environment, such as solvent polarity, pH, or binding to other molecules. evidentscientific.comcopernicus.org While not expected to be a strong fluorophore, its fluorescence properties could potentially be used to probe interactions in solution. mdpi.com
Synthetic Methodologies and Analog Preparation for Research
Development of Laboratory-Scale Synthetic Routes for Ticarcilloic Acid
This compound is the principal inactivation product of the antibiotic ticarcillin (B1683155), formed through the cleavage of the β-lactam ring. taylorandfrancis.com Consequently, its laboratory-scale preparation is primarily achieved through the controlled hydrolysis of its parent compound, ticarcillin.
The primary synthetic route involves subjecting ticarcillin to conditions that facilitate the opening of the four-membered β-lactam ring. This transformation can be accomplished through several methods:
Alkaline Hydrolysis : In a basic aqueous medium, the β-lactam amide bond of ticarcillin is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to rapid ring-opening and the formation of the corresponding this compound. taylorandfrancis.comresearchgate.netrsc.org This method is straightforward and widely used for generating penicilloic acids from their parent penicillins. taylorandfrancis.com
Enzymatic Hydrolysis : β-Lactamase enzymes specifically catalyze the hydrolysis of the β-lactam ring. taylorandfrancis.comnih.gov The use of isolated β-lactamases provides a highly specific method for converting ticarcillin to this compound under mild, physiological conditions. This approach is particularly useful for studying the kinetics and mechanism of enzymatic inactivation. nih.gov
The synthesis of the precursor, ticarcillin, is a critical first step. It is a semi-synthetic penicillin produced by acylating 6-aminopenicillanic acid (6-APA) with a derivative of 3-thienylmalonic acid. wikipedia.orggoogle.com The 6-APA core is the fundamental building block, while the specific side chain confers the unique properties of ticarcillin. wikipedia.org
Table 1: Key Stages in the Laboratory Preparation of this compound
| Stage | Description | Key Reagents/Conditions | Product |
| 1. Precursor Synthesis | Acylation of the 6-aminopenicillanic acid (6-APA) core with an activated form of 3-thienylmalonic acid. wikipedia.orggoogle.com | 6-Aminopenicillanic acid, 3-Thienylmalonic acid derivative (e.g., acid chloride), base. wikipedia.org | Ticarcillin |
| 2. Hydrolysis | Cleavage of the β-lactam ring of ticarcillin to yield the dicarboxylic acid derivative. taylorandfrancis.com | Dilute mineral acid or base (e.g., NaOH), or a β-lactamase enzyme in a buffered solution. taylorandfrancis.comslideshare.net | This compound |
| 3. Isolation | Purification of this compound from the reaction mixture. | Chromatographic techniques (e.g., HPLC) or selective precipitation. | Purified this compound |
Strategies for Selective Derivatization and Analog Synthesis
The chemical structure of this compound can be modified to create valuable tools for research. Strategies include isotopic labeling to trace metabolic pathways and the preparation of mimetic compounds to probe biological interactions.
Isotopically labeled analogs of this compound are indispensable for mechanistic studies, allowing researchers to track the molecule's fate in biological systems using techniques like mass spectrometry and NMR spectroscopy. nih.govresearchgate.net The most common strategy involves incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C) during the synthesis of the precursor, ticarcillin. chemrxiv.orgbeilstein-journals.org
Key approaches include:
Labeled Precursors in Biosynthesis : The 6-APA nucleus can be biosynthetically labeled by providing isotope-enriched substrates to the penicillin-producing fermentation culture. For example, using 1-¹³C-L-cysteine can specifically label the carbonyl carbon of the β-lactam ring. nih.govresearchgate.net
Chemical Synthesis with Labeled Reagents : Introducing an isotopic label into the chemically synthesized side chain is another effective method. For instance, using a ¹⁴C-labeled 3-thienylmalonic acid in the acylation step of 6-APA would result in ticarcillin with a labeled side chain. nih.govnih.gov
Once the isotopically labeled ticarcillin is synthesized and purified, it can be hydrolyzed using the methods described in section 4.1 to yield the corresponding labeled this compound. These labeled analogs are crucial for kinetic isotope effect studies and for unambiguously identifying metabolites. nih.gov
Table 2: Strategies for Isotopic Labeling of this compound
| Labeling Strategy | Labeled Precursor Example | Position of Label | Application |
| Biosynthetic Labeling | 1-¹³C-L-Cysteine nih.govchemrxiv.org | β-lactam carbonyl carbon | NMR and IR studies of enzyme-substrate interactions. nih.gov |
| Biosynthetic Labeling | ¹⁴C-Acetate nih.gov | Multiple positions in the penicillin core | Tracing metabolic fate and degradation pathways. |
| Chemical Synthesis | ¹³C or ¹⁴C labeled 3-thienylmalonic acid nih.gov | Side-chain carboxyl or α-carbon | Quantifying side-chain specific metabolism or degradation. |
| Chemical Synthesis | N,O-bis(trimethylsilyl)acetamide with ¹⁵N | Amide nitrogen in 6-APA google.com | NMR studies to probe the electronic environment of the amide bond. |
This compound itself can serve as a biochemical probe. As the product of β-lactamase action, it acts as a reversible competitive inhibitor of these enzymes, although it is generally less potent than the intact β-lactam antibiotic. taylorandfrancis.comnih.gov Its structure provides a scaffold for designing more sophisticated probes to investigate enzyme mechanisms.
The design of mimetics often focuses on creating compounds that can form more stable or irreversible interactions with the target enzyme. Research into other penicillin-derived inhibitors provides a framework for this approach:
Reactive Intermediates : The degradation of penicilloic acid derivatives can proceed through the formation of reactive intermediates like enamines or iminium ions via the opening of the thiazolidine (B150603) ring. researchgate.netrsc.org Synthesizing stable analogs that mimic these transition states could lead to potent enzyme inhibitors.
Bioorthogonal Probes : More advanced probes can be created by incorporating bioorthogonal functional groups (e.g., alkynes or azides) into the this compound structure. nih.gov This allows for the "click" attachment of reporter tags, such as fluorophores, enabling the visualization and selective enrichment of target proteins like penicillin-binding proteins (PBPs) from complex biological lysates. nih.gov The design of such probes based on β-lactones has proven effective for selectively targeting specific PBP isoforms. nih.gov
These biochemical probes are critical for identifying the specific protein targets of β-lactam antibiotics and their metabolites, and for understanding the complex mechanisms of bacterial resistance.
Optimization of Reaction Conditions and Yields
Optimizing the yield of this compound from ticarcillin requires careful control over the hydrolysis reaction conditions to maximize the conversion while preventing further degradation into other byproducts, such as thiophene (B33073) acetic acid. nih.govfrontiersin.orgmdpi.com The key parameters influencing the reaction include temperature, pH, reaction time, and the presence of catalysts. acs.orgnih.gov
pH Control : The rate and pathway of penicillin hydrolysis are highly pH-dependent. researchgate.netmdpi.com Alkaline conditions (high pH) effectively catalyze the cleavage of the β-lactam ring. rsc.org However, extreme pH values can promote side reactions and degradation of the desired product. Therefore, maintaining an optimal pH is crucial for maximizing the yield.
Temperature : Increasing the temperature generally accelerates the rate of hydrolysis. wikipedia.orgthescipub.com However, excessive heat can lead to the thermal degradation of both the starting material and the product. A balance must be struck to achieve a reasonable reaction time without compromising the integrity of the molecule.
Reaction Time : Monitoring the reaction over time using techniques like HPLC is essential. longdom.org The reaction should be stopped once the maximum concentration of this compound is reached to prevent its subsequent degradation. Studies on ticarcillin stability show significant degradation can occur over days in aqueous solutions. frontiersin.orglongdom.org
Catalysts : While hydrolysis can occur spontaneously in aqueous solution, it can be accelerated by catalysts. In addition to bases, specific enzymes (β-lactamases) or potentially metal ions can influence the rate of degradation. acs.orgmdpi.com
By systematically adjusting these variables, a robust and efficient protocol for the production of this compound can be established for research applications. thescipub.com
Table 3: Optimization Parameters for this compound Synthesis via Hydrolysis
| Parameter | Effect on Reaction | Optimal Condition Rationale |
| pH | Controls the rate of β-lactam ring cleavage. researchgate.net | Mildly alkaline conditions (e.g., pH 8-10) are typically effective for base-catalyzed hydrolysis without causing rapid degradation of the product. rsc.org |
| Temperature | Affects the rate of hydrolysis and potential degradation. thescipub.com | Moderate temperatures (e.g., 25-40°C) are often preferred to ensure a controlled reaction rate and maintain product stability. google.com |
| Reaction Time | Determines the extent of conversion and potential for byproduct formation. frontiersin.org | Monitored via HPLC to halt the reaction at maximum product concentration, preventing further degradation. longdom.org |
| Solvent/Buffer | Influences reactant solubility and pH stability. | An aqueous buffer system is used to maintain a constant pH and solubilize the reactants. |
Biochemical and Enzymatic Interaction Studies
In Vitro Enzymatic Assays and Kinetics
In vitro enzymatic assays are fundamental in characterizing the interaction between enzymes and molecules like ticarcilloic acid. These assays measure enzyme activity under controlled conditions, allowing for the determination of kinetic parameters that define the interaction. news-medical.net General protocols involve incubating the enzyme with its substrate and measuring product formation or substrate depletion over time, often using spectrophotometric methods. libretexts.org
Determination of Enzyme Inhibition or Activation Profiles
This compound is the result of enzymatic action on ticarcillin (B1683155), rather than being an inhibitor of the primary target, the penicillin-binding proteins (PBPs). nih.govpatsnap.com The formation of this compound is catalyzed by β-lactamases, which effectively inactivate the parent antibiotic. nih.govnih.gov Therefore, studies focus on the kinetics of ticarcillin hydrolysis rather than inhibition by this compound.
The susceptibility of the parent compound, ticarcillin, to various β-lactamases can be determined, and this susceptibility is often overcome by co-administering a β-lactamase inhibitor like clavulanic acid. patsnap.commdpi.comwikipedia.org While detailed studies profiling this compound as a potential enzyme inhibitor are not extensively documented in the available literature, the kinetics of its formation are central to understanding antibiotic resistance. The rate of hydrolysis of ticarcillin into this compound by different classes of β-lactamases (Class A, C, and D) is a key area of research. nih.govmdpi.com
Table 1: Key Concepts in Enzyme Inhibition Kinetics
| Parameter | Definition | Relevance to this compound |
|---|---|---|
| Vmax | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. biology-pages.info | Relates to the maximum rate at which β-lactamases can hydrolyze ticarcillin to form this compound. |
| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. It indicates the affinity of the enzyme for the substrate. biology-pages.info | A lower Km of a β-lactamase for ticarcillin implies a higher affinity and more efficient conversion to this compound at low antibiotic concentrations. |
| Ki | The inhibition constant; a measure of an inhibitor's potency. It is the dissociation constant for the enzyme-inhibitor complex. sci-hub.se | A hypothetical Ki value would describe the potency of this compound if it were to inhibit a specific enzyme. Specific Ki values for this compound are not readily available. |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. sci-hub.se | This value would quantify the inhibitory potential of this compound in a specific assay. |
Substrate Specificity and Catalytic Efficiency Studies
Substrate specificity in this context refers to the ability of different β-lactamase enzymes to recognize and hydrolyze various β-lactam antibiotics. d-nb.infonih.gov Some β-lactamases, classified as subgroup 2c, are characterized by their ability to hydrolyze carboxypenicillins like carbenicillin (B1668345) or ticarcillin efficiently. nih.govjscimedcentral.com
The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. frontiersin.orgnih.gov For β-lactamases acting on ticarcillin, a high catalytic efficiency indicates rapid inactivation of the antibiotic to form this compound. d-nb.info While specific kcat/Km values for the formation of this compound are determined in specialized research, they are a critical component of characterizing newly discovered β-lactamase enzymes. d-nb.infofrontiersin.org
Role in Enzyme Reaction Mechanisms
The formation of this compound is central to the catalytic mechanism of serine-based β-lactamases (Classes A, C, and D). mdpi.commdpi.com The mechanism involves the following key steps:
Acylation: An active-site serine residue in the β-lactamase performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of ticarcillin. nih.govmdpi.com This forms a covalent acyl-enzyme intermediate. mdpi.comfrontiersin.org
Deacylation: A water molecule, activated by a basic amino acid residue in the active site, hydrolyzes the acyl-enzyme intermediate. mdpi.comfrontiersin.org This step regenerates the free enzyme and releases the hydrolyzed, inactive antibiotic, which is this compound. nih.gov
This two-step process of acylation and deacylation is the established mechanism by which ticarcillin is rendered ineffective by a vast number of bacteria. nih.govmdpi.com
Protein-Ligand Binding Studies
Protein-ligand binding studies are crucial for understanding how molecules like this compound interact with various proteins in the body, which is particularly relevant to its role in eliciting immune responses. core.ac.uk Techniques like isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of binding interactions, including affinity and stoichiometry. news-medical.nettainstruments.com
Investigation of Binding Affinities and Stoichiometry
This compound, like other penicilloic acids, is known to bind covalently to proteins, most notably serum albumin. core.ac.uk This binding is a key step in the formation of immunogenic conjugates that can lead to allergic reactions. The binding affinity (often expressed as the dissociation constant, Kd) and stoichiometry (the ratio of ligand to protein in the complex) are key parameters. nih.govelifesciences.org
While many acidic drugs bind with high affinity to a limited number of primary sites on albumin, specific Kd values for the this compound-protein interaction are not widely reported in the surveyed literature. core.ac.uk The binding process is generally considered irreversible due to the formation of a stable covalent bond. libretexts.org Fluorescence-based methods can also be used to monitor the binding stoichiometry and affinity between proteins and ligands. nih.gov
Identification of Specific Amino Acid Residues Involved in Binding
The covalent binding of penicillins and their derivatives to proteins typically involves the acylation of nucleophilic amino acid residues. jackwestin.com The reactive carbonyl group of the opened β-lactam ring (now part of the this compound structure) readily reacts with the ε-amino group of lysine (B10760008) residues on proteins like albumin. jackwestin.com
This interaction forms a stable amide linkage, creating a hapten-carrier complex where this compound acts as the hapten. pressbooks.pub While the general mechanism points to lysine as the primary target, the specific residues on human serum albumin or other proteins that are most susceptible to modification by this compound would require detailed structural studies, such as X-ray crystallography or mass spectrometry. Cysteine residues, with their reactive thiol groups, can also be targets for covalent modification. wou.edu The formation of these covalent adducts with specific amino acid side chains is the molecular basis for the immunogenicity of penicillin-derived molecules. jackwestin.comwou.edu
Interactions with Biological Macromolecules Beyond Enzymes (e.g., DNA, RNA, Lipids)
Membrane Interaction Studies
The interaction of this compound with biological membranes, particularly the outer membrane of Gram-negative bacteria, is a critical factor influencing its disposition and potential biological effects within a physiological system. While direct studies on this compound are limited, research on analogous penicilloic acids provides significant insights into these interactions.
The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many substances, including antibiotics and their metabolites. drugtargetreview.comlibretexts.org The primary pathway for small hydrophilic molecules to cross this barrier is through protein channels known as porins. uobasrah.edu.iq
Research into the permeation of ampicillin (B1664943) and its primary degradation product, a penicilloic acid, across the major outer membrane channel OmpF in Escherichia coli has revealed significant differences in their membrane transport capabilities. nih.gov Using planar lipid bilayers to reconstitute the OmpF channel, studies have shown that while ampicillin can readily permeate through the porin, its corresponding penicilloic acid is nearly unable to do so. nih.govresearchgate.net This stark difference in permeability is notable given the similarity in size between the parent antibiotic and its hydrolyzed form. nih.gov
Further investigation through molecular dynamics (MD) simulations has suggested that the disparity in permeation is not based on size alone. nih.govresearchgate.net Key differences in molecular shape, as well as the strength and direction of the molecule's dipole vector, are critical determinants of selective permeation through the OmpF channel. nih.govresearchgate.net While ampicillin traverses the channel at a significant rate, the structural and electronic changes resulting from the opening of the β-lactam ring to form the penicilloic acid derivative drastically hinder its passage. nih.gov Specifically, solute-induced ion current fluctuations were found to be tenfold higher with penicilloic acid compared to ampicillin, indicating a more disruptive or less favorable interaction with the porin channel. nih.govresearchgate.net
These findings have direct implications for understanding the behavior of this compound. As the penicilloic acid derivative of ticarcillin, it shares the fundamental structural alteration—the opened β-lactam ring—with the penicilloic acid studied in these experiments. Therefore, it is highly probable that this compound also exhibits severely limited permeability across the outer membrane of Gram-negative bacteria via porin channels like OmpF. This restricted movement across the bacterial membrane would effectively prevent it from reaching potential targets within the periplasmic space.
Table 1: Comparative Permeation Data of Ampicillin and its Penicilloic Acid Derivative through OmpF Porin
| Compound | Permeation through OmpF | Conductance (G) | Flux Rate (at 10 mV) | Key Differentiating Factors |
| Ampicillin | Readily permeates nih.gov | ≈ 3.8 fS nih.gov | ≈ 237 molecules/s nih.gov | Favorable molecular shape and dipole vector for channel transit nih.gov |
| Penicilloic Acid | Nearly unable to permeate nih.govresearchgate.net | Not reported as permeable | Not applicable | Unfavorable molecular shape and dipole vector; higher solute-induced ion current fluctuation nih.govresearchgate.net |
Environmental Fate and Transformation Research
Occurrence and Distribution in Environmental Matrices (e.g., Water, Soil, Sediment)
Ticarcilloic acid, along with other acidic pharmaceuticals, has been detected in environmental matrices such as wastewater, surface water, and sediment. nih.gov The presence of these compounds is often attributed to discharges from wastewater treatment plants, agricultural activities, and domestic waste. nih.gov The distribution between water and sediment is influenced by the compound's partitioning behavior, with studies on similar acidic pharmaceuticals showing a higher accumulation in sediments compared to the water column. nih.gov
Methodologies for Environmental Sample Collection and Preparation
The accurate detection of this compound in complex environmental samples requires sophisticated analytical procedures. These methods are designed to isolate and concentrate the target analyte from the sample matrix, which can include water, soil, or sediment. env.go.jp
Sample Collection and Preservation: Proper sample collection is the first crucial step. For water samples, this may involve collecting grab samples or using passive samplers. To prevent degradation of the target analyte, samples are typically chilled during transport and storage. itrcweb.org For some analyses, chemical preservatives may be added at the time of collection. itrcweb.org
Extraction and Cleanup: Due to the typically low concentrations of pharmaceuticals in the environment, a pre-concentration step is essential. Solid-phase extraction (SPE) is a widely used technique for extracting compounds like this compound from water samples. mdpi.com Different types of SPE sorbents can be used depending on the chemical properties of the analyte. mdpi.com For solid samples like soil and sediment, extraction methods such as Soxhlet extraction, microwave-assisted extraction (MAE), ultrasonic-assisted extraction (UAE), and pressurized liquid extraction (PLE) can be employed. env.go.jpmdpi.com Following extraction, a cleanup step is often necessary to remove interfering substances from the sample extract. env.go.jp
Instrumental Analysis: Liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the instrumental technique of choice for the analysis of polar compounds like this compound. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown compounds and transformation products. mdpi.com
Pathways and Kinetics of Environmental Transformation
The environmental transformation of this compound involves various processes that dictate its persistence and ultimate fate. These pathways can be broadly categorized as abiotic and biotic.
Sorption and Desorption Behavior in Soil and Sediment
The interaction of this compound with soil and sediment is a key process governing its mobility and bioavailability. Sorption refers to the binding of the chemical to soil particles, while desorption is its release back into the soil solution. au.dk
The extent of sorption is influenced by both the chemical's properties and the soil's characteristics. For acidic compounds, soil pH is a critical factor affecting their charge and, consequently, their interaction with soil surfaces. researchgate.net Soil organic matter and the type and amount of clay minerals also play a significant role in the sorption of organic acids. au.dkresearchgate.net Studies on other phenolic acids have shown that sorption can be rapid and, in some cases, largely irreversible. researchgate.net The presence of organic matter, such as fulvic and humic acids, can either increase or decrease sorption depending on whether the organic matter is bound to the soil particles or dissolved in the water phase. rsc.org
Bioavailability and Mobility Studies
Bioavailability, or the fraction of a chemical that is available for uptake by organisms, is intrinsically linked to its sorption-desorption behavior. au.dk Generally, stronger sorption leads to lower bioavailability and reduced mobility in the environment. au.dk Conversely, compounds that are weakly sorbed are more mobile and can be transported through the soil profile, potentially reaching groundwater. bibliotekanauki.pl
The mobility of organic acids in soil is complex and depends on a variety of factors including their chemical structure, the soil's properties, and environmental conditions. researchgate.net The presence of dissolved organic matter can increase the transport of some organic pollutants. rsc.org
Formation and Identification of Environmental Transformation Products (TPs)
This compound is itself a transformation product of the parent antibiotic, ticarcillin (B1683155). However, it can undergo further degradation in the environment, leading to the formation of a new suite of transformation products (TPs). Identifying these TPs is essential for a complete understanding of the environmental risks associated with the original contaminant. mdpi.commdpi.com
Non-Target Screening Approaches for TP Discovery
Identifying unknown TPs presents a significant analytical challenge. Non-target screening (NTS) using high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose. mdpi.comnih.gov Unlike target analysis, which looks for specific, known compounds, NTS allows for the detection of a broad range of chemicals present in a sample. mdpi.com
The NTS workflow typically involves:
Sample analysis using techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). mdpi.com
Data processing with specialized software to detect peaks, align chromatograms, and filter out background noise. researchgate.net
Compound identification by comparing the measured accurate mass and fragmentation patterns with databases of known compounds or by using computational tools to predict potential structures. researchgate.netnih.gov
Methodologies for Confirmation and Quantification of TPs
The robust identification and measurement of transformation products (TPs) of this compound in various environmental matrices are crucial for a comprehensive understanding of its environmental fate and potential impact. A range of advanced analytical techniques are employed for this purpose, with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) being a prominent and powerful tool. nih.govnumberanalytics.com These methodologies are essential for generating accurate data on the persistence and transformation of this compound's TPs.
Forced degradation studies are often initially employed in laboratory settings to simulate the environmental conditions that this compound might encounter. numberanalytics.com These studies typically expose the parent compound to stresses such as acidic and basic conditions, oxidation, and light to generate potential TPs. numberanalytics.com The resulting complex mixtures of the parent drug and its degradants are then analyzed to develop and validate analytical methods capable of separating, identifying, and quantifying the individual TPs. americanpharmaceuticalreview.com
High-performance liquid chromatography (HPLC) is a cornerstone technique for separating the components of these complex mixtures. numberanalytics.comsepscience.com The choice of the stationary phase (the column) and the mobile phase (the solvent mixture) is critical for achieving good separation of the TPs from the parent compound and from each other. nih.gov For instance, C18 columns are commonly used for the separation of ticarcillin and its degradation products. nih.gov
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful detection techniques used in conjunction with LC. americanpharmaceuticalreview.comsepscience.com MS provides the mass-to-charge ratio of the ionized molecules, which aids in their identification. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of unknown TPs. americanpharmaceuticalreview.com MS/MS takes this a step further by fragmenting the selected ions and analyzing the resulting fragment ions, which provides structural information and enhances the specificity of detection. americanpharmaceuticalreview.com
A specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of two major degradation products of ticarcillin, Thiophene-2-Acetic acid and Thiophene-3-Acetic acid, in tomato leaves. nih.gov This methodology highlights the applicability of LC-MS/MS for monitoring antibiotic residues and their TPs in agricultural settings. nih.gov The method utilized a specialized column for high-resolution separation and employed multiple reaction monitoring (MRM) for enhanced selectivity and accuracy. nih.gov MRM is a highly specific MS/MS technique where the instrument is set to monitor for a specific precursor ion and a specific fragment ion for each analyte, significantly reducing background noise and improving quantification.
The table below summarizes the key parameters of the LC-MS/MS method developed for the analysis of ticarcillin degradation products in tomato leaves. nih.gov
| Parameter | Specification |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Target Analytes | Thiophene-2-Acetic acid, Thiophene-3-Acetic acid |
| Matrix | Tomato Leaves |
| Separation Column | Specialized high-resolution column |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Key Findings | Successful identification and quantification of ticarcillin degradation products, demonstrating the method's applicability for routine monitoring. nih.gov |
While LC-MS/MS is a dominant technique, other analytical methods can also be employed for the characterization of degradation products. numberanalytics.com These include:
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about unknown compounds. numberanalytics.comsepscience.com
Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for initial screening. cdc.gov
The selection of the most appropriate analytical technique depends on the physicochemical properties of the TPs, the complexity of the sample matrix, and the specific research objectives, such as whether the goal is qualitative identification or precise quantification. numberanalytics.com For comprehensive environmental fate and transformation research, a combination of these advanced analytical methodologies is often necessary to reliably confirm and quantify the transformation products of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, independent of its environment. These in silico methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and electronic properties.
Electronic Structure and Reactivity Predictions (e.g., DFT methods)
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.govalquds.edu By calculating the electron density, DFT can predict a molecule's reactivity and the nature of its chemical bonds.
For ticarcilloic acid, DFT calculations would reveal its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule. nih.gov For this compound, these maps would highlight the electronegative oxygen atoms of the carboxyl and carbonyl groups as regions susceptible to electrophilic attack, while electropositive areas would indicate sites for nucleophilic attack. nih.gov Such analyses are crucial for predicting how the molecule might interact with biological targets or participate in further degradation reactions. Studies on similar penicillin derivatives have successfully used DFT to assign normal modes of vibration and reveal chemical reactivity through frontier molecular orbital data. nih.gov
Table 1: Illustrative Quantum Chemical Descriptors and Their Significance
| Descriptor | Hypothetical Value (Illustrative) | Significance for this compound |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. A higher value indicates greater electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. A lower value indicates greater electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and reactivity. |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule, influencing its solubility in polar solvents like water and its interaction with polar biomolecules. |
| MEP Negative Region | Carboxyl & Carbonyl Oxygens | Indicates regions of high electron density, likely sites for hydrogen bonding and interactions with positively charged residues in a protein. |
Note: The values in this table are for illustrative purposes to explain the concepts and are not derived from actual calculations on this compound.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about its single bonds. nih.gov For a flexible molecule like this compound, which contains a thiazolidine (B150603) ring and a flexible side chain, multiple low-energy conformations can exist.
Theoretical methods, ranging from semi-empirical approaches to high-level DFT calculations, can be used to perform a conformational search. researchgate.net This process identifies stable conformers and the energy barriers to interconvert between them, generating a potential energy landscape. Studies on related penicilloic acids have shown that the orientation of the carboxylate group on the thiazolidine ring (axial vs. equatorial) significantly influences stability. nih.govresearchgate.net The conformation of the side chain is also critical, as it can dictate how the molecule presents itself to a biological target. nih.gov The analysis of oxacillin (B1211168) penicilloic acid, for instance, has contributed to understanding how molecular conformation relates to enzymatic mechanisms. nih.gov For this compound, understanding its preferred three-dimensional shape is essential for predicting its ability to fit into the active sites of enzymes like β-lactamases.
Prediction of Spectroscopic Signatures
Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data, including FT-IR, Raman, and NMR spectra. researchgate.netmdpi.com By calculating vibrational frequencies and nuclear magnetic shielding constants, these methods can generate theoretical spectra that aid in the structural elucidation of a compound.
For this compound, DFT calculations could predict its vibrational spectrum, assigning specific absorption bands to the stretching and bending of its functional groups (e.g., the C=O stretch of the carboxyl groups, the N-H bend of the amide). nih.gov This is particularly useful for distinguishing between isomers or tracking chemical changes. For example, the disappearance of the characteristic β-lactam carbonyl stretch (around 1760 cm⁻¹) and the appearance of new carboxyl O-H and C=O stretches confirm the hydrolysis of the parent antibiotic, ticarcillin (B1683155). Similarly, theoretical NMR chemical shifts can be calculated to help assign signals in experimental ¹H and ¹³C NMR spectra, which has been used to assign the stereochemistry at the C-5 position in various penicilloic acids. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time based on classical mechanics. nih.gov This approach is invaluable for studying the behavior of molecules in a realistic environment, such as in a solvent or interacting with a protein. e3s-conferences.org
Investigation of Solvent Effects and Dynamic Behavior
The behavior of this compound in an aqueous environment is critical to its biological fate. MD simulations can explicitly model the interactions between the solute (this compound) and surrounding water molecules. These simulations reveal how water molecules arrange around the polar carboxyl and amide groups, forming hydrogen bonds that stabilize the molecule in solution.
MD simulations also capture the dynamic fluctuations and conformational changes of the molecule in solution. rsc.org While quantum calculations might identify a single lowest-energy conformer in a vacuum, MD shows how the molecule samples a range of conformations in a solvent at a given temperature. A study of benzylpenicillin in aqueous solution using MD predicted the relative populations of different conformers, which was in good agreement with experimental NMR data. researchgate.net For this compound, such simulations would provide insight into the flexibility of its thiophene-containing side chain and how solvation influences the orientation of its various functional groups.
Simulation of Molecular Interactions with Biomolecules
A crucial application of MD simulations is to investigate how a small molecule like this compound interacts with biomolecules, particularly proteins such as penicillin-binding proteins (PBPs) or β-lactamases. biorxiv.orgresearchgate.netresearchgate.netnih.gov As a degradation product of an antibiotic, understanding whether this compound can still bind to these targets is important for assessing its potential biological activity or inhibitory effects.
Recent computational studies have used molecular docking and MD simulations to predict the binding affinities of various penicilloic acids to the PBP3 enzyme. biorxiv.orgresearchgate.netnih.gov These simulations confirmed that (5S)-penicilloic acid can form a stable complex within the protein's binding pocket. biorxiv.orgresearchgate.net For this compound, a similar computational approach would involve:
Docking: Placing the this compound molecule into the active site of a target protein (e.g., a β-lactamase) in various orientations to find favorable binding poses.
MD Simulation: Running a simulation of the best-ranked protein-ligand complex in a solvated environment to assess its stability over time. ui.ac.id
Analysis: Analyzing the simulation trajectory to identify key interactions, such as hydrogen bonds and electrostatic or hydrophobic interactions between the molecule and specific amino acid residues of the protein. researchgate.net For instance, the carboxyl groups of this compound would be expected to form strong interactions with positively charged residues like lysine (B10760008) or arginine in a binding site.
These simulations can provide a detailed, atomic-level understanding of binding stability and specificity, helping to determine if this compound could act as a competitive inhibitor or has any residual biological activity. biorxiv.orgresearchgate.netresearchgate.netnih.gov
QM/MM Hybrid Approaches for Complex Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have emerged as a powerful tool for studying chemical reactions in large, complex systems like enzymes. mpg.dekit.edu In this approach, the chemically active region of the system, such as the substrate and the enzyme's active site, is treated with a high-level, computationally intensive Quantum Mechanics (QM) method. mpg.de The remainder of the system, including the bulk of the protein and surrounding solvent, is described by a more computationally efficient Molecular Mechanics (MM) force field. mpg.dekit.edu This partitioning allows for the accurate modeling of electronic changes during a reaction while still accounting for the influence of the larger environment. mpg.de
The formation of this compound results from the hydrolysis of the β-lactam ring of its parent compound, ticarcillin, a reaction often catalyzed by β-lactamase enzymes. ebi.ac.uknih.gov Understanding this enzymatic mechanism is crucial for addressing antibiotic resistance. QM/MM simulations are ideally suited to model this process.
In silico studies on class A β-lactamases, which are a common type of these enzymes, have elucidated a detailed, multi-step acylation mechanism. nih.govfrontiersin.org The process begins with the formation of an enzyme-substrate complex, followed by the nucleophilic attack of a key serine residue (Ser70) on the carbonyl carbon of the β-lactam ring. nih.govfrontiersin.orgacs.org
Computational models have shown that this reaction is facilitated by a network of active site residues. nih.gov For instance, in the TEM-1 β-lactamase, residue Glu166 is proposed to act as a general base, activating Ser70 for the attack, often through a conserved water molecule. nih.gov An alternative, competing pathway involves Lys73 directly promoting the Ser70 nucleophilic addition. acs.org The resulting tetrahedral intermediate is stabilized by the "oxyanion hole," a region of the active site that favorably interacts with the negatively charged oxygen atom. nih.gov The final step of acylation involves the collapse of this intermediate to form a covalent acyl-enzyme complex, with Ser130 and Lys73 often participating in proton transfer to the thiazolidine ring nitrogen, leading to the ring's opening and the formation of what is effectively an enzyme-bound penicilloic acid derivative. nih.gov Subsequent deacylation releases the hydrolyzed, inactive antibiotic, this compound.
The energy barriers for these steps can be calculated, providing rates that are consistent with experimental kinetic data. nih.govcsus.edu For example, QM/MM calculations for the acylation of benzylpenicillin by a class A β-lactamase yielded an energy barrier of 9 kcal/mol, which aligns well with the experimental activation energy of approximately 12 kcal/mol. nih.gov
Table 1: Key Residues in Class A β-Lactamase and Their Functions in Hydrolysis
| Residue | Function | Source(s) |
|---|---|---|
| Ser70 | Acts as the primary nucleophile, attacking the β-lactam carbonyl carbon. | nih.govacs.org |
| Glu166 | Acts as a general base, activating Ser70 for nucleophilic attack, often via a water molecule. | nih.gov |
| Lys73 | Can act as a general base in an alternative pathway; also functions as a proton shuttle. | nih.govacs.org |
| Ser130 | Participates in proton donation to the thiazolidine ring during the collapse of the tetrahedral intermediate. | nih.gov |
| Asn132 | Contributes to the stabilization of the transition state and tetrahedral intermediate. | nih.gov |
| Oxyanion Hole | A structural feature (not a single residue) that stabilizes the negatively charged tetrahedral intermediate. | nih.gov |
The successful application of QM/MM methods hinges on the effective treatment of the boundary between the QM and MM regions, especially when this boundary crosses covalent bonds. mpg.dekit.edu
System Partitioning: For studying the hydrolysis of a β-lactam antibiotic like ticarcillin, the QM region would typically include the antibiotic itself and the key amino acid residues directly involved in the chemical transformation (e.g., Ser70, Glu166, Lys73). nih.govacs.org The rest of the enzyme and the surrounding water molecules would constitute the MM region.
Boundary Treatment: When a covalent bond is cut by the QM/MM partition (e.g., the bond between the α-carbon and β-carbon of an active site amino acid), the valency of the QM atom must be satisfied. Several schemes exist for this purpose:
Link Atom Method: This is the most common approach, where a "dummy" atom, typically hydrogen, is added to the QM region along the vector of the severed bond to cap the QM system. cecam.org This link atom is present in the QM calculation but is not seen by the MM atoms. cecam.org
Localized Hybrid Orbitals: In this method, hybrid orbitals are constructed at the boundary atom. The orbital pointing towards the MM region is treated with a simpler method or frozen, while the others are included in the QM calculation. mpg.de
Generalized Hybrid Orbital (GHO): This approach places auxiliary hybrid orbitals on the MM boundary atom, allowing for a more seamless connection and polarization effects across the boundary. mpg.de
QM/MM Interactions: The way the QM and MM regions interact is another critical aspect of the setup.
Mechanical Embedding: This is the simplest scheme, where the interactions between the QM and MM regions are treated purely at the MM level. The QM calculation is performed on an isolated, gas-phase system, and the MM force field handles the electrostatic interactions using partial charges assigned to the QM atoms. mpg.de
Electrostatic Embedding: This more sophisticated and widely used approach includes the electrostatic potential of the MM partial charges directly into the one-electron Hamiltonian of the QM calculation. mpg.de This allows the QM wavefunction to be polarized by the MM environment, providing a more physically realistic model of the interactions between the enzyme and the substrate. mpg.deethz.ch
Table 2: Comparison of QM/MM Boundary Treatment Methods
| Method | Description | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|
| Link Atom | A dummy atom (e.g., H) is added to saturate the valency of the QM boundary atom. | Simple to implement, widely used. | Can introduce artificial polarization and stress at the boundary if not placed carefully. | cecam.org |
| Localized Hybrid Orbitals | Hybrid orbitals are created on the QM boundary atom; some are frozen or treated simply. | Avoids adding extra atoms. | Can be more complex to implement. | mpg.de |
| Generalized Hybrid Orbital (GHO) | Auxiliary hybrid orbitals are placed on the MM boundary atom. | Provides a smoother transition and includes polarization effects at the boundary. | More computationally demanding than the link atom method. | mpg.de |
Machine Learning Approaches in Computational Chemistry for Predictive Modeling
Machine Learning (ML) is increasingly being used in computational chemistry to build predictive models that can accelerate the discovery and design of new molecules and materials. osf.iohitgen.com These approaches use algorithms to learn from existing data, identifying complex patterns and relationships that can be used to predict the properties of unstudied compounds. osf.iomdpi.com
While specific ML studies focusing solely on this compound are not prominent in the literature, the methodologies are broadly applicable. For a molecule like this compound, ML models could be developed to predict a variety of physicochemical and biological properties.
Model Development: The process involves several key steps:
Data Collection: A dataset of molecules with known properties is assembled. For instance, a dataset of various penicillin derivatives and their hydrolysis rates or binding affinities to β-lactamases could be created.
Feature Generation: Each molecule is represented by a set of numerical descriptors (features). These can include 2D structural features (e.g., atom counts, ring counts), 3D conformational properties, and quantum chemical descriptors (e.g., calculated dipole moments, orbital energies, partial charges). indianchemicalsociety.com
Model Training: An ML algorithm is trained on the dataset to learn the relationship between the features and the target property. Common algorithms include Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks. osf.iomdpi.com
Validation and Prediction: The model's predictive power is tested on a separate set of data not used during training. jyi.org Once validated, the model can be used to predict the properties of new molecules, like this compound or its analogues.
Potential Applications:
Predicting Reactivity: An ML model could be trained to predict the susceptibility of different β-lactam derivatives to hydrolysis by various β-lactamases based on their structural and electronic features.
ADMET Prediction: ML platforms can forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for drug development. hitgen.com
Quantum Chemistry Acceleration: A particularly advanced application is the use of ML to augment or replace parts of QM/MM calculations. For example, a neural network can be trained on high-level QM data to predict the potential energy surface of the QM region, allowing for much longer and more complex simulations than would be possible with traditional QM/MM methods. ethz.ch This is often referred to as a (QM)ML/MM approach. ethz.ch
Table 3: Machine Learning Algorithms and Their Potential Application to this compound
| Algorithm | Description | Potential Predictive Application | Source(s) |
|---|---|---|---|
| Linear Regression | A statistical method for modeling the relationship between a dependent variable and one or more independent variables. | Predicting a continuous property like pKa or partition coefficient. | mdpi.com |
| Support Vector Machine (SVM) | A supervised learning model that finds a hyperplane that best separates data into different classes. | Classifying whether a penicillin derivative is a "fast" or "slow" substrate for a specific β-lactamase. | osf.iojyi.org |
| Random Forest | An ensemble learning method that operates by constructing a multitude of decision trees at training time. | Predicting binding affinity to an enzyme, leveraging its ability to handle complex, non-linear relationships. | mdpi.com |
| Artificial Neural Network (ANN) | A model inspired by the structure of the human brain, capable of learning highly complex and non-linear patterns. | Developing sophisticated models that can predict multiple properties simultaneously or learn potential energy surfaces for use in QM/MM simulations. | ethz.chosf.io |
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of ticarcilloic acid, providing the necessary separation from complex matrices and structurally similar compounds. High-performance liquid chromatography (HPLC) is the most common technique employed, while gas chromatography (GC) can be used for derivatized analogs.
Stability-indicating LC methods are designed to separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products, such as this compound. chromatographyonline.com The development of a robust LC method for this compound involves the careful selection and optimization of several key parameters to achieve adequate resolution, sensitivity, and peak shape.
Column Selection: Reversed-phase columns, particularly C18 phases, are frequently used for the analysis of ticarcillin (B1683155) and its degradation products. researchgate.netnih.gov The choice of a specific column depends on the desired separation characteristics, with variations in particle size (e.g., 1.7 µm for UPLC, 5 µm for HPLC) influencing efficiency and analysis time. nih.gov
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netoup.comnih.gov The pH of the aqueous component is a critical parameter for controlling the retention and peak shape of acidic analytes like this compound. Buffers like phosphate (B84403) or ammonium (B1175870) acetate (B1210297) are common. nih.govnih.gov For methods intended for use with mass spectrometry, volatile buffers like ammonium formate (B1220265) or formic acid are required to ensure compatibility with the MS interface. sielc.com
Detection: Ultraviolet (UV) detection is a standard and robust method for quantitative analysis, with monitoring typically performed at a wavelength around 220 nm. oup.comnih.gov Photodiode array (PDA) detectors can also be employed to provide spectral information, aiding in peak identification and purity assessment. nih.gov
Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is specific, linear, accurate, precise, and robust. nih.govnih.gov This process confirms that the analytical procedure is suitable for its intended purpose, which includes the reliable quantification of this compound in the presence of ticarcillin.
Interactive Table: Typical LC Method Parameters for Ticarcillin and Related Compounds
| Parameter | Common Selection | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic retention for separation. |
| Mobile Phase A | Aqueous Buffer (e.g., Phosphate, Ammonium Acetate) | Controls pH and ionic strength. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control elution strength. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex mixtures. researchgate.netnih.gov |
| Flow Rate | 0.8 - 1.5 mL/min | Determines analysis time and efficiency. nih.govoup.com |
| Detection | UV at ~220 nm | Wavelength for monitoring the carboxyl group chromophore. oup.com |
| Temperature | Ambient or Controlled (e.g., 30 °C) | Affects retention time and selectivity. nih.gov |
Gas chromatography is a high-resolution separation technique, but it is generally limited to analytes that are volatile and thermally stable. this compound, being a polar molecule with multiple functional groups (-COOH, -OH), is non-volatile and would decompose at the high temperatures required for GC analysis. Therefore, a chemical modification step known as derivatization is mandatory to prepare it for GC analysis.
The primary goals of derivatization for this compound are:
To increase volatility by masking the polar functional groups.
To enhance thermal stability to prevent on-column degradation.
To improve chromatographic peak shape and detector response.
Common derivatization strategies applicable to the carboxylic acid and hydroxyl groups of this compound include:
Silylation: This is one of the most common derivatization techniques, where active hydrogens in the analyte are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for derivatizing carboxylic acids and alcohols. The resulting TMS-esters and TMS-ethers are significantly more volatile and suitable for GC analysis.
Esterification (specifically, Methylation): This reaction targets the carboxylic acid groups. Reagents like boron trifluoride in methanol (BF3-methanol) can be used to convert carboxylic acids into their more volatile methyl esters. This approach is particularly useful for analyzing organic acids in complex matrices. researchgate.net
The selection of the derivatization reagent and reaction conditions (temperature, time) must be carefully optimized to ensure the reaction goes to completion, avoiding the formation of multiple derivative species that could complicate the resulting chromatogram.
Integration of Separation Techniques with Mass Spectrometry (LC-MS, GC-MS)
Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the quantification and structural identification of this compound. MS detectors offer superior sensitivity and selectivity compared to UV detection, which is particularly advantageous when analyzing complex biological or environmental samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the robust quantification of this compound and related compounds in various matrices. bohrium.comnih.govmdpi.com The development of a quantitative LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometer parameters.
The mass spectrometer is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This targeted technique provides exceptional selectivity and sensitivity. researchgate.net The process involves:
Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode, depending on which provides a better signal for the analyte.
Parent Ion Selection: In the first quadrupole (Q1), a specific precursor ion (e.g., the protonated molecule [M+H]+ or deprotonated molecule [M-H]-) corresponding to this compound is selected.
Fragmentation: The selected precursor ion is fragmented in the collision cell (Q2) by collision-induced dissociation (CID).
Product Ion Monitoring: Specific, characteristic fragment ions (product ions) are monitored in the third quadrupole (Q3).
The transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte, minimizing interference from other compounds in the matrix. researchgate.net Method validation ensures linearity over a defined concentration range, precision, accuracy, and recovery. nih.govmdpi.com For instance, a validated LC-MS/MS method for ticarcillin degradation products in tomato leaves demonstrated excellent linearity (R² = 0.99) over a range of 500.0 to 3500.0 ng/mL. mdpi.com
Analytical strategies using MS can be broadly categorized as either targeted or non-targeted, each serving a different research purpose. jordilabs.comchromatographytoday.com
Targeted Analysis: This is the most common approach for quantification. In this strategy, the analytical method is developed to detect and quantify one or more specific, known compounds, such as this compound. researchgate.net The use of MRM on a triple quadrupole MS is a classic example of a targeted approach. researchgate.netresearchgate.net It provides the highest sensitivity and selectivity for the pre-defined analytes but will not detect any compounds that are not on the target list. researchgate.netchromatographytoday.com This approach is ideal for pharmacokinetic studies or monitoring for the presence of a specific known degradant.
Non-Targeted Analysis (NTA): This strategy aims to identify as many compounds as possible in a sample, including those that are unexpected or previously unknown. jordilabs.comepa.gov NTA is invaluable for comprehensive degradation studies, where the goal is to identify all potential breakdown products of ticarcillin under various stress conditions (e.g., acid, base, oxidation). researchgate.netlongdom.org This approach typically utilizes high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers. researchgate.netnih.gov These instruments provide accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, facilitating its identification. researchgate.net While powerful for discovery, NTA presents challenges in data processing and may require subsequent targeted analysis for robust quantification. epa.gov
Advanced Detection and Sensing Approaches for Research Purposes
Beyond conventional chromatographic detection, several advanced and novel detection approaches are being explored for research applications related to beta-lactam antibiotics and their degradation. While not always used for direct quantification of this compound, these methods can provide valuable information about the processes that lead to its formation.
Biosensors: Optical biosensor assays have been developed for the detection of beta-lactam antibiotics. researchgate.net These systems often use microbial receptor proteins that bind to the intact beta-lactam ring. The presence of beta-lactams in a sample inhibits this binding, and the change in signal is inversely related to the antibiotic concentration. Such a system could be used in research to distinguish between the active drug (ticarcillin) and the hydrolyzed, inactive form (this compound). researchgate.net
Fluorescence-Based Assays: Specific fluorescent probes have been designed to detect the activity of β-lactamases, the enzymes responsible for hydrolyzing ticarcillin into this compound. nih.gov For example, fluorocillin is a substrate that releases a fluorescent molecule upon cleavage by β-lactamase. Measuring the increase in fluorescence provides a sensitive way to monitor enzyme activity and, by extension, the rate of this compound formation in real-time. nih.gov
Electrochemiluminescence (ECL): ECL-based methods have been shown to detect various beta-lactam antibiotics. acs.org The ECL signal generated by the antibiotic changes upon its hydrolysis by a β-lactamase. This principle allows for the detection of the parent antibiotic and the monitoring of its degradation, which could be applied in research settings to study the stability of ticarcillin. acs.org These advanced techniques offer high sensitivity and can often be used in complex biological media with minimal sample preparation, making them powerful tools for research into antibiotic resistance and degradation pathways. nih.gov
Method Validation and Quality Assurance in Research
The reliability and accuracy of any research data involving this compound are fundamentally dependent on the validation of the analytical methods used for its quantification and the implementation of a robust quality assurance program. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. Quality assurance encompasses the systematic monitoring and evaluation of the various aspects of a project, service, or facility to ensure that standards of quality are being met.
In the context of research applications for this compound, analytical method validation ensures that the measurements of the compound in various matrices (e.g., biological fluids, environmental samples) are precise, accurate, and specific. A comprehensive validation process is crucial before the method is applied to routine sample analysis. The validation parameters are typically defined by international guidelines, such as those from the International Council for Harmonisation (ICH). altabrisagroup.comscielo.br
Key parameters that must be evaluated during the validation of an analytical method for this compound include:
Specificity and Selectivity: This assesses the ability of the method to unequivocally measure this compound in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com For instance, in a high-performance liquid chromatography (HPLC) method, specificity is demonstrated by the separation of the this compound peak from other potential compounds in the sample. chromatographyonline.com
Linearity: Linearity establishes the relationship between the concentration of this compound and the analytical signal over a defined range. youtube.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. vensel.org
Accuracy: Accuracy refers to the closeness of the measured value to the true value. youtube.com It is often determined by spiking a blank matrix with a known amount of this compound and calculating the percent recovery. pharmtech.com
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. youtube.comresearchgate.net
Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. youtube.compharmtech.com
Detailed Research Findings
Hypothetical Linearity Study for this compound
A linearity study would involve preparing a series of this compound standard solutions of known concentrations and analyzing them using the HPLC method. The peak areas obtained would then be plotted against the corresponding concentrations.
Table 1: Interactive Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
The results would be expected to yield a linear relationship with a correlation coefficient (R²) close to 1.0, indicating a strong correlation between concentration and response. vensel.org
Hypothetical Accuracy and Precision Data
To assess accuracy and precision, quality control (QC) samples at low, medium, and high concentrations would be prepared and analyzed in replicate on the same day (repeatability) and on different days (intermediate precision).
Table 2: Interactive Accuracy and Precision Results for this compound QC Samples
| QC Level | Nominal Concentration (µg/mL) | Repeatability (Intra-day) | Intermediate Precision (Inter-day) | ||
|---|---|---|---|---|---|
| Mean Measured Concentration (µg/mL) (n=6) | RSD (%) | Mean Measured Concentration (µg/mL) (n=18) | RSD (%) | ||
| Low | 5.0 | 4.95 | 2.1 | 5.05 | 3.5 |
| Medium | 50.0 | 50.8 | 1.5 | 49.7 | 2.8 |
Acceptable criteria for accuracy are typically within ±15% of the nominal value (±20% for the LOQ), and for precision, the RSD should not exceed 15% (20% for the LOQ). researchgate.net
Quality Assurance in Research
A robust quality assurance (QA) program is essential to ensure the ongoing reliability of the analytical data. nih.gov This involves:
Standard Operating Procedures (SOPs): All analytical procedures, including sample receipt, storage, preparation, and analysis, should be documented in detailed SOPs to ensure consistency. eanet.asia
Instrument Calibration and Maintenance: Regular calibration and maintenance of analytical instruments, such as the HPLC system, are critical to ensure their proper functioning. picscheme.org
Use of Reference Standards: Certified reference standards of this compound should be used for the preparation of calibration standards and quality control samples.
System Suitability Testing: Before each analytical run, a system suitability test is performed to verify that the chromatographic system is adequate for the intended analysis. youtube.com This may include parameters like peak resolution, tailing factor, and theoretical plates.
Data Review and Auditing: A system for the review of all analytical data by a second analyst and periodic internal audits of the laboratory's quality systems helps to maintain high standards. eanet.asia
By adhering to these principles of method validation and quality assurance, researchers can have a high degree of confidence in the analytical data generated for this compound, ensuring the integrity and reproducibility of their research findings.
Future Research Directions and Methodological Advances
Development of Novel in vitro and in silico Models for Mechanistic Insights
The limitations of conventional experimental systems necessitate the development and application of more advanced models to probe the mechanisms of action of ticarcilloic acid. Future progress will heavily rely on the synergy between innovative laboratory models that better mimic human physiology and computational tools that can predict and simulate biological interactions.
In vitro Models: The next generation of in vitro research will move towards complex, multi-cellular systems that recapitulate the microenvironment of human tissues. Organ-on-a-chip (OOC) technologies, particularly liver-on-a-chip and gut-on-a-chip models, offer a significant leap forward. mdpi.com These microfluidic devices can simulate the dynamic conditions of drug metabolism and absorption, providing a more accurate picture of how ticarcillin (B1683155) is converted to this compound and how the metabolite subsequently interacts with human cells. mdpi.com Furthermore, advanced 3D cell culture models, such as spheroids and organoids, can be used to study the long-term effects of this compound exposure on tissue-like structures, offering insights that are not achievable with traditional 2D cell cultures. For immunological studies, co-culture systems containing various immune cells (e.g., lymphocytes, antigen-presenting cells) can be employed to dissect the specific pathways leading to hypersensitivity reactions, a known issue with penicillin-class drugs where penicilloic acids act as the major antigenic determinant. wikipedia.org
In silico Models: Computational, or in silico, approaches are becoming indispensable for predicting the biological fate and potential toxicity of metabolites. knoell.com For this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its binding affinity to various proteins, including immune receptors and enzymes. nih.gov Machine learning algorithms, trained on large datasets of compound-protein interactions, can further refine these predictions. nih.govfrontiersin.org A particularly promising avenue is the use of molecular docking and molecular dynamics (MD) simulations. nottingham.ac.uk These methods can model the precise interactions between this compound and biological targets at an atomic level. For instance, building on studies that have successfully modeled the non-covalent binding of (5S)-penicilloic acid to the active site of Penicillin-Binding Protein 3 (PBP3), similar simulations could reveal whether this compound retains any affinity for this or other bacterial enzymes, or if it preferentially binds to human proteins. nottingham.ac.ukresearchgate.net Such in silico predictions can guide further experimental validation, making research more targeted and efficient. lhasalimited.org
| Model Type | Application for this compound Research | Potential Insights |
| In vitro | ||
| Organ-on-a-Chip (OOC) | Simulating hepatic metabolism and intestinal absorption. | Dynamic formation of this compound from ticarcillin; interaction with liver and gut cells. |
| 3D Cell Cultures (Organoids) | Assessing long-term cellular responses to the metabolite. | Chronic effects on tissue architecture and function. |
| Immune Cell Co-cultures | Modeling the immune response to the metabolite. | Mechanisms of haptenation and subsequent T-cell or B-cell activation. |
| In silico | ||
| QSAR Models | Predicting biological activity based on chemical structure. | Estimation of protein binding affinity and potential off-target effects. |
| Molecular Docking | Simulating the binding pose with specific protein targets. | Identification of key interacting residues in bacterial or human proteins. |
| Molecular Dynamics (MD) | Simulating the stability and dynamics of the metabolite-protein complex. | Confirmation of stable binding and understanding conformational changes. |
Integration of Multi-Omics Data for Comprehensive Understanding
To achieve a holistic view of the biological impact of this compound, future research must integrate data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This multi-omics approach allows for the construction of comprehensive network models that can uncover previously unknown pathways and biomarkers associated with the metabolite's activity. shen-lab.org
By exposing relevant cell models (e.g., hepatocytes, immune cells) to this compound and subsequently analyzing the changes across the omics spectrum, researchers can map the flow of biological information from the gene to the functional metabolite level. mdpi.com For example, transcriptomic analysis (RNA-seq) might reveal the upregulation of genes involved in cellular stress or immune response, while proteomics would identify the corresponding changes in protein expression. rsc.orgrsc.org Metabolomics can then provide a snapshot of the downstream alterations in cellular metabolic pathways. nih.govresearchgate.net
The integration of these datasets is a significant computational challenge but offers unparalleled insight. mdpi.com For instance, correlating proteomic data showing changes in specific enzymes with metabolomic data showing altered metabolite profiles can elucidate the precise metabolic pathways perturbed by this compound. mdpi.com This approach has been used to study bacterial resistance to β-lactam antibiotics by revealing how bacteria alter their protein and metabolite profiles in response to the drug. rsc.orgrsc.org A similar strategy could be applied to understand the response of human cells to this compound, potentially identifying biomarkers for hypersensitivity or other adverse effects. nih.gov
| Omics Layer | Data Generated | Research Question for this compound |
| Genomics | DNA sequence variations. | Are there genetic predispositions that influence an individual's response to this compound? |
| Transcriptomics | Gene expression levels (mRNA). | Which genes are activated or suppressed in cells exposed to the metabolite? |
| Proteomics | Protein abundance and modifications. | Which protein levels change, indicating affected pathways (e.g., immune signaling, stress response)? |
| Metabolomics | Small molecule metabolite profiles. | How does the cell's metabolic network respond to the presence of this compound? |
| Multi-Omics Integration | Combined network analysis. | What are the complete biological pathways, from gene to function, modulated by this compound? |
Advanced Analytical Tool Development for Low-Concentration Detection in Research Matrices
Studying the mechanistic details of this compound in complex biological systems requires analytical methods that are both highly sensitive and specific. A key challenge is the detection and quantification of the metabolite at very low, but biologically relevant, concentrations within complex research matrices like cell culture supernatants, cell lysates, or the perfusate from organ-on-a-chip systems.
Future efforts will focus on refining and adapting existing high-performance analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), remains a cornerstone technique. nih.gov The development of methods using Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times and higher resolution. For quantification, the use of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent sensitivity and specificity. rsc.orgresearchgate.net
To push the limits of detection even lower, isotopically labeled internal standards for this compound should be synthesized and used. europa.eu These standards, which are chemically identical to the analyte but have a different mass, co-elute with the target compound and allow for highly accurate quantification by correcting for matrix effects and variations in instrument response. europa.eu Furthermore, innovations in sample preparation, such as the development of selective solid-phase extraction (SPE) sorbents or immunoaffinity columns, could be employed to isolate and concentrate this compound from complex samples prior to analysis, thereby enhancing detection sensitivity. The development of such robust and validated analytical methods is a prerequisite for the success of the advanced in vitro and multi-omics studies described above. eurachem.org
| Analytical Technique | Advantage for this compound Analysis | Future Development Focus |
| UHPLC-MS/MS | High sensitivity, specificity, and speed. | Method validation for novel research matrices (e.g., organoid lysates, OOC perfusate). |
| MRM Assays | Gold standard for quantification of low-abundance molecules. | Establishing specific precursor-product ion transitions for this compound. |
| Isotopically Labeled Standards | Most accurate method for quantification in complex matrices. | Chemical synthesis and validation of a stable isotope-labeled this compound standard. |
| Advanced Sample Prep | Increased sensitivity by concentrating the analyte. | Development of selective SPE or immunoaffinity materials for this compound. |
Exploration of Structure-Reactivity Relationships Through Advanced Computational Methods
The biological and chemical activity of this compound is intrinsically linked to its three-dimensional structure and the reactivity of its functional groups. Advanced computational methods provide a powerful lens through which to explore these structure-reactivity relationships, offering insights that can explain its behavior and predict its potential to interact with biological molecules.
The reactivity of β-lactam-derived compounds is largely governed by the geometry and inherent strain of the original β-lactam ring, which is opened during hydrolysis to form the penicilloic acid structure. firsthope.co.innih.gov While this compound lacks the strained β-lactam ring, its constituent functional groups—the carboxyl groups, the thiazolidine (B150603) ring, and the specific side chain—dictate its chemical properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electron distribution, molecular orbitals (e.g., HOMO and LUMO), and thermodynamic properties of this compound. researchgate.net These calculations can predict the most likely sites for nucleophilic or electrophilic attack, providing a chemical basis for its potential to covalently bind to proteins (haptenation), a key event in initiating an immune response. wikipedia.org
Q & A
Q. What are the established protocols for synthesizing Ticarcilloic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as carboxylation or hydroxylation, under controlled conditions. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., THF, DMF) to minimize side reactions .
- Temperature Optimization : Thermal stability tests (e.g., TGA) ensure reactions occur below decomposition thresholds.
- Purification : Column chromatography or recrystallization is recommended for high-purity yields (>95%), validated via HPLC .
- Documentation : Follow guidelines for reporting experimental details, including reagent ratios, reaction times, and yield percentages .
Q. Which analytical techniques are most effective for characterizing this compound's structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD determines bond lengths and angles.
- Purity Assessment : HPLC with UV detection at λ = 254 nm is standard, with retention times compared to reference standards .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Systematic Review : Conduct meta-analyses to identify variables (e.g., cell lines, dosage regimes) causing inconsistencies .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH, temperature) to isolate confounding factors .
- Data Harmonization : Use statistical tools (e.g., ANOVA) to compare datasets and validate outliers .
Q. What computational models are suitable for predicting this compound's pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., enzymes, receptors) .
- Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like logP, polar surface area, and H-bond donors .
- ADME Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .
Data Contradiction and Validation
Q. How should researchers resolve conflicting data on this compound's stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Perform accelerated degradation studies at pH 1–12, monitoring via UV-Vis spectroscopy .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) to identify optimal storage conditions .
- Cross-Validation : Compare results with independent labs using shared reference samples .
Experimental Design and Optimization
Q. What strategies improve the yield of this compound derivatives in catalytic reactions?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for regioselectivity .
- Solvent Optimization : Use a DoE (Design of Experiments) approach to evaluate solvent polarity effects .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
